molecular formula C9H18N2O2 B13570149 (2-(Pyrrolidin-1-yl)ethyl)alanine

(2-(Pyrrolidin-1-yl)ethyl)alanine

Cat. No.: B13570149
M. Wt: 186.25 g/mol
InChI Key: PUJZOASNTWAQIB-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)ethyl)alanine is an organic compound that features a pyrrolidine ring attached to an alanine backbone via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)ethyl)alanine typically involves the reaction of pyrrolidine with an appropriate alanine derivative. One common method includes the use of N-protected alanine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a suitable base. The reaction conditions often involve solvents such as dichloromethane or ethyl acetate and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (2-(Pyrrolidin-1-yl)ethyl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.

    Pyrrolidinone: An oxidized form of pyrrolidine with applications in medicinal chemistry.

    Proline: A naturally occurring amino acid with a pyrrolidine ring, similar in structure to (2-(Pyrrolidin-1-yl)ethyl)alanine.

Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an alanine backbone, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethylamino)propanoic acid

InChI

InChI=1S/C9H18N2O2/c1-8(9(12)13)10-4-7-11-5-2-3-6-11/h8,10H,2-7H2,1H3,(H,12,13)

InChI Key

PUJZOASNTWAQIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCCN1CCCC1

Origin of Product

United States

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